molecular formula C10H14ClNO B2618053 5-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride CAS No. 2248417-15-2

5-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride

Cat. No.: B2618053
CAS No.: 2248417-15-2
M. Wt: 199.68
InChI Key: ODZJVDQAOIXFQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride is a chemical compound of significant interest in medicinal chemistry and oncology research. It belongs to the 1,2,3,4-tetrahydroquinoline class of heterocycles, a scaffold widely recognized for its diverse pharmacological potential and prevalence in the development of bioactive molecules . This compound has been identified as a novel retinoic acid receptor-related orphan receptor γ (RORγ) inverse agonist . RORγ is an emerging and attractive therapeutic target for the treatment of prostate cancer, particularly castration-resistant prostate cancer (CRPC) . In this context, 5-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride and related derivatives have demonstrated promising antitumor efficacy in preclinical models. They function by potently inhibiting RORγ transcriptional activity, which in turn leads to the downregulation of androgen receptor (AR) and AR-regulated genes, suppressing cancer cell proliferation and colony formation . Furthermore, tetrahydroquinoline-based analogs have been investigated as potential anticancer agents targeting other pathways, such as the induction of oxidative stress and autophagy via the PI3K/AKT/mTOR signaling pathway . With a molecular formula of C 10 H 14 ClNO and a molecular weight of 199.68 g/mol, this compound is supplied for research applications . It is intended for use in biochemical and cell-based assays to further elucidate the role of RORγ in cancer biology and to explore new therapeutic strategies. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5-methyl-1,2,3,4-tetrahydroquinolin-8-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-7-4-5-9(12)10-8(7)3-2-6-11-10;/h4-5,11-12H,2-3,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZJVDQAOIXFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCNC2=C(C=C1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methyl-2-nitroaniline with ethyl acetoacetate under acidic conditions, followed by reduction and cyclization to form the tetrahydroquinoline core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the potential of tetrahydroquinoline derivatives in cancer therapy. For instance, a series of novel tetrahydroquinolinones were synthesized and evaluated for their ability to inhibit colorectal cancer growth by inducing oxidative stress and autophagy through the PI3K/AKT/mTOR signaling pathway. One compound demonstrated significant antiproliferative activity at micromolar concentrations, suggesting that derivatives of 5-methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride could serve as promising lead compounds for drug development against cancer .

2. Neuroprotective Effects
Tetrahydroquinoline derivatives have shown neuroprotective effects in various models of neurodegenerative diseases. The structural characteristics of these compounds allow them to interact with neurotransmitter receptors and modulate neuroinflammatory responses. For example, certain analogs have been investigated for their ability to inhibit nitric oxide synthase (nNOS), which is implicated in neurodegenerative processes .

3. Antimicrobial Properties
Compounds related to tetrahydroquinoline structures exhibit notable antimicrobial activity against a range of pathogens. This is attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymatic pathways. Research has indicated that modifications to the tetrahydroquinoline scaffold can enhance its efficacy against resistant strains of bacteria .

Synthetic Methodologies

The synthesis of 5-methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride typically involves several key steps:

  • Pictet–Spengler Reaction : This method is commonly used for constructing the tetrahydroquinoline core by condensing tryptamine derivatives with aldehydes or ketones.
  • Reduction Reactions : Various reduction techniques are employed to convert intermediates into the desired tetrahydroquinoline structure.

A recent review discussed efficient one-pot synthesis strategies that yield high purity and yield of tetrahydroquinoline derivatives .

Biological Evaluations

1. Structure–Activity Relationship (SAR) Studies
Understanding the SAR is crucial for optimizing the biological activity of tetrahydroquinoline derivatives. Studies have demonstrated that specific substitutions at various positions on the tetrahydroquinoline ring can significantly impact their potency against cancer cell lines and other biological targets .

2. Toxicity Assessments
Evaluating the toxicity profile of tetrahydroquinoline compounds is essential for their development as therapeutic agents. In vitro assays have been conducted to assess cytotoxicity across different human cancer cell lines, revealing a range of IC50 values that inform on their therapeutic window .

Case Studies

Study Objective Findings
Evaluate anticancer potentialIdentified compounds that induce oxidative stress in colorectal cancer cells
Investigate neuroprotective effectsCompounds showed inhibition of nNOS with potential neuroprotective benefits
Assess antimicrobial activityDemonstrated effectiveness against resistant bacterial strains

Mechanism of Action

The mechanism of action of 5-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline Hydrochloride

  • Structural Differences : Replaces the methyl group at position 5 with chlorine and substitutes the hydroxyl group at position 8 with methoxy.
  • Molecular Properties: Formula: C₁₀H₁₃Cl₂NO Molecular Weight: 234.12 g/mol CAS: 900512-42-7
  • Methoxy at position 8 reduces hydrogen-bonding capacity compared to hydroxyl, which may decrease interactions with polar residues in 5-HT receptors .

2-Methyl-5,6,7,8-Tetrahydroquinolin-4-one

  • Structural Differences : Features a methyl group at position 2 and a ketone at position 4 instead of hydroxyl at position 8.
  • Synthesis : Synthesized via HPLC and characterized using LC-MS and NMR .
  • Position 2 methylation may sterically hinder interactions with receptor subtypes like 5-HT₃ .

Hydrastinine Hydrochloride

  • Structural Differences: A tetrahydroisoquinoline derivative with a dioxolo ring and hydroxyl group at position 4.
  • Molecular Properties: Formula: C₁₁H₁₃NO₃·HCl Molecular Weight: 207.23 g/mol
  • However, the isoquinoline core differs from tetrahydroquinoline, leading to distinct pharmacological profiles .

5-Methylquinolin-8-ol (Non-Hydrogenated Analog)

  • Structural Differences : Lacks the saturated tetrahydro ring.
  • Molecular Properties: Formula: C₁₀H₉NO Molecular Weight: 159.18 g/mol CAS: 5541-67-3
  • Functional Impact: The aromatic quinoline core increases planarity and lipophilicity, enhancing membrane permeability but reducing solubility. The absence of ring saturation may limit conformational flexibility required for binding to certain 5-HT receptors .

Pharmacological and Physicochemical Comparison

Property 5-Methyl-1,2,3,4-tetrahydroquinolin-8-ol HCl 5-Chloro-8-methoxy Analog 5-Methylquinolin-8-ol
Molecular Weight ~207.7* 234.12 159.18
Solubility High (hydrochloride salt) Moderate (chlorine reduces H-bonding) Low (non-polar core)
BBB Penetration Likely moderate Low (Cl and methoxy reduce) High (lipophilic)
5-HT Receptor Affinity Potential 5-HT₁/5-HT₂ activity 5-HT₃ selectivity (speculative) Unknown

*Estimated based on structural analogs.

Biological Activity

5-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride is a heterocyclic compound characterized by a tetrahydroquinoline core. The incorporation of the methyl group at position 5 and the hydroxyl group at position 8 contributes to its unique chemical reactivity and biological interactions.

Anticancer Activity

Research has demonstrated that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce cytotoxic effects in various cancer cell lines. The mechanisms often involve the generation of reactive oxygen species (ROS), which lead to mitochondrial dysfunction and apoptosis in cancer cells.

Table 1: Anticancer Activity of Tetrahydroquinoline Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
5-Methyl-THQ HydrochlorideHeLa (Cervical Carcinoma)10.5Induces ROS production
A2780 (Ovarian Carcinoma)15.0Mitochondrial membrane depolarization
HT-29 (Colorectal Carcinoma)12.3Cell cycle arrest

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Antimicrobial Activity

Tetrahydroquinoline derivatives have also been studied for their antimicrobial properties. Some compounds have shown effectiveness against bacterial strains by disrupting cell wall synthesis or inhibiting essential enzymes.

Table 2: Antimicrobial Activity of Tetrahydroquinoline Derivatives

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)Mechanism of Action
5-Methyl-THQ HydrochlorideStaphylococcus aureus32 µg/mLInhibition of cell wall synthesis
Escherichia coli16 µg/mLDisruption of membrane integrity

The biological activity of 5-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride can be attributed to several mechanisms:

  • Induction of Oxidative Stress : The compound promotes ROS production, leading to oxidative damage in cancer cells.
  • Mitochondrial Dysfunction : It disrupts mitochondrial membrane potential, triggering apoptotic pathways.
  • Enzyme Inhibition : Some derivatives inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.

Case Studies

Recent studies have highlighted the efficacy of tetrahydroquinoline derivatives in preclinical models:

  • Study on HeLa Cells : A study found that 5-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride significantly reduced cell viability in HeLa cells with an IC50 value of approximately 10.5 µM. The mechanism was linked to increased oxidative stress and subsequent apoptosis induction .
  • Antimicrobial Efficacy : Another investigation evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli, revealing MIC values of 32 µg/mL and 16 µg/mL respectively .

Q & A

Q. What precautions are essential for handling this compound in electrophysiology studies?

  • Methodological Answer : Use gloves and fume hoods due to potential neurotoxicity. Prepare stock solutions in ethanol (≤10 mM) to avoid hydrolysis. For acute toxicity, reference SDS guidelines for similar tetrahydroquinoline derivatives (e.g., LD50_{50} > 200 mg/kg in rats) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.